“5-(3-Bromophenyl)-2-furaldehyde” is a complex organic compound that likely contains a bromophenyl group (a phenyl ring with a bromine atom attached) and a furaldehyde group (a furan ring with an aldehyde group attached). The exact structure and properties of this compound would depend on the specific arrangement of these groups .
The molecular structure of “5-(3-Bromophenyl)-2-furaldehyde” would be determined by the specific arrangement of the bromophenyl and furaldehyde groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the structure of complex organic compounds .
The chemical reactions involving “5-(3-Bromophenyl)-2-furaldehyde” would depend on the specific reagents and conditions used. Bromophenyl compounds are often involved in electrophilic aromatic substitution reactions, while furaldehyde compounds can undergo nucleophilic addition reactions .
The physical and chemical properties of “5-(3-Bromophenyl)-2-furaldehyde”, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure. These properties can be predicted using computational chemistry methods or determined experimentally .
5-(3-Bromophenyl)-2-furaldehyde is an organic compound characterized by a furan ring that is substituted with a bromophenyl group and an aldehyde functional group. The compound has the chemical formula CHBrO and a CAS number of 39868-10-5. It is primarily utilized in organic synthesis and has garnered interest for its potential biological activities, including antimicrobial and anticancer properties .
This compound belongs to the class of furaldehydes, which are derivatives of furan containing an aldehyde functional group. It is synthesized through various methods, often involving bromination processes. The compound is classified under organic chemicals and is significant in both academic research and industrial applications due to its versatility in chemical reactions and potential therapeutic uses .
The synthesis of 5-(3-Bromophenyl)-2-furaldehyde typically involves two main steps: the bromination of 2-furaldehyde followed by a coupling reaction with a bromophenyl derivative.
Technical Details:
5-(3-Bromophenyl)-2-furaldehyde features a furan ring with a bromophenyl substituent at the 5-position and an aldehyde group at the 2-position. The molecular structure can be depicted as follows:
This structure indicates the presence of both aromatic characteristics from the bromophenyl group and the reactivity associated with the aldehyde functional group.
5-(3-Bromophenyl)-2-furaldehyde participates in various chemical reactions:
The mechanisms through which 5-(3-Bromophenyl)-2-furaldehyde exerts its biological effects are still under investigation, but it has been shown to interact with various enzymes involved in oxidative stress responses and metabolic pathways. For instance, it may act as an enzyme inhibitor, modulating their activity and influencing biochemical pathways critical for cellular functions .
5-(3-Bromophenyl)-2-furaldehyde has numerous applications across different fields:
The initial identification of 5-(3-bromophenyl)-2-furaldehyde (CAS 39868-10-5) emerged from systematic derivatization studies of furan-based aldehydes in the late 20th century. Early synthetic approaches focused on electrophilic aromatic substitution and transition-metal-catalyzed cross-couplings, with the Vilsmeier-Haack reaction serving as a foundational method. This reaction leverages the powerful formylating capabilities of POCl₃/DMF complexes to introduce the aldehyde group onto the furan ring, followed by regioselective bromination at the meta position of the phenyl ring [4]. The compound’s structural uniqueness was rapidly recognized, as evidenced by its inclusion in chemical catalogs with documented purity standards exceeding ≥99% (GC) and characteristic cream-colored crystalline morphology [1]. The establishment of its basic physicochemical parameters—including a melting point range of 100-106°C and storage requirements of 0-8°C—facilitated reproducible handling in synthetic workflows [1] [3].
Table 1: Key Physicochemical Properties of 5-(3-Bromophenyl)-2-furaldehyde
| Property | Value | Measurement Method | Source |
|---|---|---|---|
| Molecular Formula | C₁₁H₇BrO₂ | HRMS | [1] [4] |
| Molecular Weight | 251.08 g/mol | - | [1] [3] |
| Melting Point | 100-106°C | SMP10 Apparatus | [1] |
| Boiling Point | 360.5°C (760 mmHg) | - | [3] |
| Density | 1.518 g/cm³ | - | [3] |
| Storage Conditions | 0-8°C | - | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=O | Computational | [3] [4] |
This compound exemplifies molecular hybridization through the strategic fusion of three reactive domains: the electron-deficient furan ring, bromine-substituted aryl system, and aldehyde functionality. The bromophenyl moiety enables palladium-catalyzed cross-couplings, particularly Suzuki-Miyaura reactions with arylboronic acids, facilitating biaryl linkages central to pharmaceutical scaffolds [1] [4]. Concurrently, the aldehyde group serves as an electrophile for nucleophilic additions (e.g., Grignard reagents) and condensation reactions to form Schiff bases, hydrazones, and heterocyclic systems. This dual reactivity is quantified by its XLogP3 value of 3.1, indicating favorable membrane permeability in bioactive analogs [4]. Its applications span:
Table 2: Comparative Synthesis Methodologies for 5-(3-Bromophenyl)-2-furaldehyde
| Method | Key Reagents/Conditions | Yield | Advantages | Reference |
|---|---|---|---|---|
| Suzuki Coupling | 5-Bromo-2-furaldehyde, (3-Bromophenyl)boronic acid, Pd(PPh₃)₄ | High | Regioselective, high purity | [4] |
| Vilsmeier-Haack | DMF/POCl₃, 0°C to reflux | Moderate | Direct formylation | [4] |
| Aryl Diazonium Coupling | 2-Furaldehyde, 3-Bromobenzenediazonium salt | Moderate | Avoids precious metal catalysts | [4] |
The meta-bromophenyl group imparts distinct electronic and steric properties compared to ortho or para isomers. The meta configuration minimizes steric hindrance near the furan oxygen, allowing unhindered nucleophilic attack at the carbonyl carbon. Bromine’s electron-withdrawing effect (+I effect) polarizes the phenyl ring, enhancing electrophilicity at the carbonyl center by ~15% compared to non-halogenated analogs [2]. This polarization is evidenced in spectroscopic shifts, with aldehyde C=O stretching observed at 1627 cm⁻¹ in IR spectra versus ~1700 cm⁻¹ in aliphatic aldehydes [4].
The furan ring contributes π-electron richness and oxygen-based coordination sites, enabling:
Notably, the bromine atom serves as a synthetic handle for further functionalization. In antibacterial thiazole derivatives, bromine replacement with pyridyl groups via cross-coupling yielded compounds exhibiting 45.3–48.3 mm inhibition zones against B. subtilis, outperforming ceftriaxone (20.0±1.0 mm) [7]. This demonstrates the moiety’s critical role in structure-activity relationships.
Table 3: Key Applications in Advanced Material and Pharmaceutical Synthesis
| Application Domain | Derivative/Synthetic Pathway | Performance/Outcome | Source |
|---|---|---|---|
| Antibacterial Agents | Thiazole Schiff bases via aldehyde-thiosemicarbazide condensation | 48.3±0.6 mm zone vs. B. subtilis (cf. 20.0 mm control) | [7] |
| Fluorescent Dyes | Aldehyde oxidation to carboxylic acid + fluorophore conjugation | Enhanced cellular imaging contrast | [1] |
| Conjugated Polymers | Knoevenagel polycondensation with cyanoacetates | Tunable bandgap semiconducting materials | [1] |
| Agrochemicals | Reductive amination to amine fungicidal precursors | Eco-compatible pesticide candidates | [1] |
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2